Asteriscunolide B
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Overview
Description
Asteriscunolide B is a naturally occurring sesquiterpene lactone, part of the humulane family of natural products. It is known for its complex structure and significant biological activities, including potential anticancer properties . The compound has garnered interest due to its unique 11-membered ring structure and its presence in various species of the Asteriscus genus .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Asteriscunolide B involves several steps, including the formation of a strained 11-membered ring. One notable method includes a diastereoselective thionium ion-initiated cyclization, which constitutes a formal aldol disconnection to form the macrocycle . This process is followed by a stereospecific thioether activation-elimination protocol for selective E-olefin formation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes developed in academic research provide a foundation for potential large-scale synthesis. The use of cascade polycyclizations and metal-catalyzed reactions are promising approaches for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Asteriscunolide B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the lactone ring and other functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions often involve the use of halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further studied for their biological activities .
Scientific Research Applications
Chemistry: It serves as a model compound for studying complex natural product synthesis and cascade reactions.
Biology: The compound has shown significant biological activities, including anticancer properties. .
Mechanism of Action
Asteriscunolide B exerts its effects primarily through the induction of apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS), which leads to DNA fragmentation and activation of caspase-3 . The compound also affects the expression of genes involved in cell cycle arrest and the activation of the tumor suppressor P53 pathway .
Comparison with Similar Compounds
- Asteriscunolide A
- Asteriscunolide C
- Asteriscunolide D
- Aquatolide
These compounds share structural similarities but differ in their biological activities and synthetic challenges .
Properties
IUPAC Name |
(4E,7Z,10S)-5,9,9-trimethyl-11-oxabicyclo[8.2.1]trideca-1(13),4,7-triene-6,12-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-10-5-4-6-11-9-13(18-14(11)17)15(2,3)8-7-12(10)16/h5,7-9,13H,4,6H2,1-3H3/b8-7-,10-5+/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHQQYHQUHYOGU-WGGPUXJNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2=CC(C(C=CC1=O)(C)C)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C\CCC2=C[C@@H](C(/C=C\C1=O)(C)C)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90383-29-2 |
Source
|
Record name | 90383-29-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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